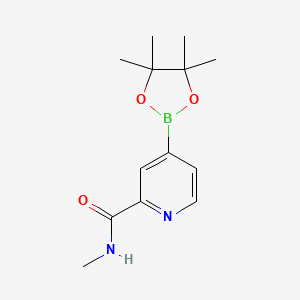
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring and the boronic ester group. The presence of the nitrogen atom in the pyridine ring and the boron atom in the boronic ester group would be key features .Chemical Reactions Analysis
As a boronic ester, this compound could potentially be used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide and similar compounds have been extensively studied for their synthesis and structural characterization. Huang et al. (2021) synthesized boric acid ester intermediates, including compounds structurally related to the subject chemical. These compounds were synthesized through a three-step substitution reaction and confirmed using techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction was used for crystallographic and conformational analyses, and the results were further supported by density functional theory (DFT) calculations (Huang et al., 2021).
Molecular Structure Analysis
In another study by Wu et al. (2021), the focus was on understanding the vibrational properties and molecular structures of similar compounds. They used a combination of spectroscopy and DFT calculations for this analysis. The conformation analysis showed that the molecular structures optimized by DFT were consistent with the structures determined by X-ray single crystal diffraction (Wu et al., 2021).
Application in Medicinal Chemistry
The applications in medicinal chemistry were explored by Bethel et al. (2012), who developed an improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines using an optimized synthesis and Suzuki coupling. These compounds are significant in the medical field for their potential therapeutic effects (Bethel et al., 2012).
Exploration of Physicochemical Properties
The study of physicochemical properties of similar compounds was addressed by Moloney (2001). This research was part of a program targeting novel molecules with potential anti-inflammatory properties, where the structural relation to this compound was significant (Moloney, 2001).
Advanced Synthesis Techniques
Advanced synthesis techniques for related compounds were explored by Youssef et al. (2012), who reported on using both conventional and modern microwave techniques for synthesizing isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds with significant biological activities (Youssef et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds are often used in suzuki-miyaura cross-coupling reactions , indicating that this compound might interact with palladium catalysts in these reactions.
Mode of Action
It’s known that similar compounds are used as reagents in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) typically undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond.
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions, in which similar compounds are used, are a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
In the context of suzuki-miyaura cross-coupling reactions, the result of this compound’s action would be the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-7-16-10(8-9)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVYZHWJBWMPHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678210 |
Source


|
| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313738-91-8 |
Source


|
| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

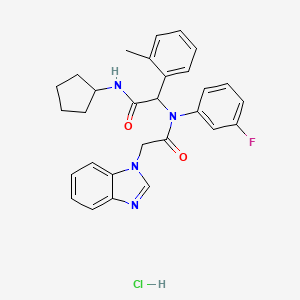
![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)
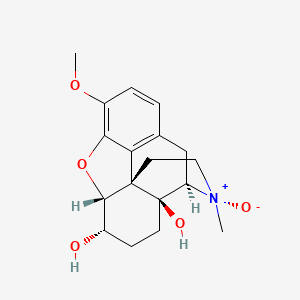



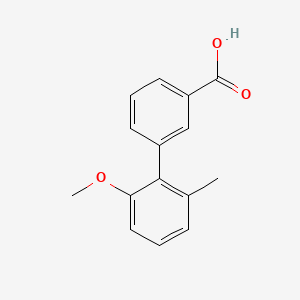
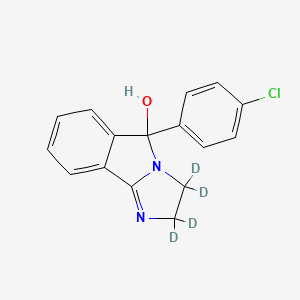


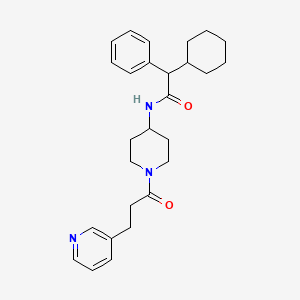
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)
